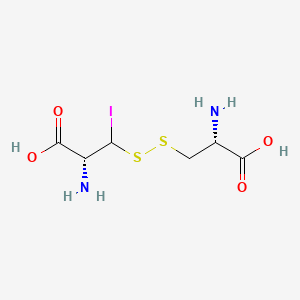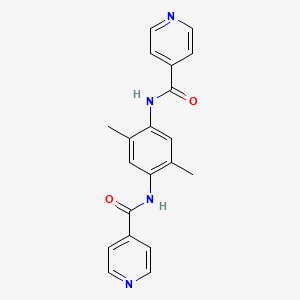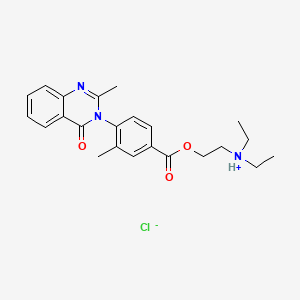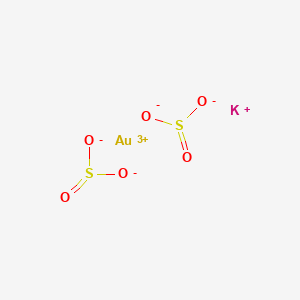
Sulphurous acid, gold potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphurous acid, gold potassium salt: is a chemical compound with the molecular formula AuH₃KO₃S. It is a gold-containing compound that is often used in various chemical processes and research applications. This compound is known for its unique properties and its ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving gold chloride (AuCl₃) in water to form a gold chloride solution.
- Adding potassium sulphite (K₂SO₃) to the gold chloride solution.
- The reaction between gold chloride and potassium sulphite results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sulphurous acid, gold potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be used as oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) or ascorbic acid can be used as reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed:
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Sulphurous acid, gold potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the production of gold nanoparticles and other gold-based materials for industrial applications.
Mecanismo De Acción
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with various molecular targets and pathways. The gold ion in the compound can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
- Gold chloride (AuCl₃)
- Gold sulphate (Au₂(SO₄)₃)
- Potassium gold cyanide (KAu(CN)₂)
Comparison:
- Gold chloride (AuCl₃): Unlike sulphurous acid, gold potassium salt, gold chloride is primarily used in gold plating and as a catalyst in organic synthesis.
- Gold sulphate (Au₂(SO₄)₃): Gold sulphate is used in electroplating and as a precursor for other gold compounds. It has different reactivity and applications compared to this compound.
- Potassium gold cyanide (KAu(CN)₂): This compound is widely used in gold electroplating. It is highly toxic due to the presence of cyanide, whereas this compound is considered less hazardous.
This compound stands out due to its unique combination of gold and sulphite ions, making it suitable for specific chemical and biological applications.
Propiedades
Número CAS |
67859-70-5 |
|---|---|
Fórmula molecular |
AuKO6S2 |
Peso molecular |
396.20 g/mol |
Nombre IUPAC |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
Clave InChI |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
SMILES canónico |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
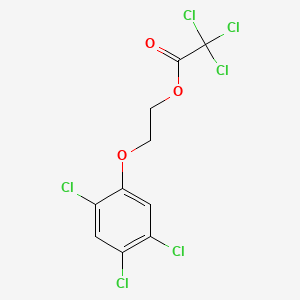

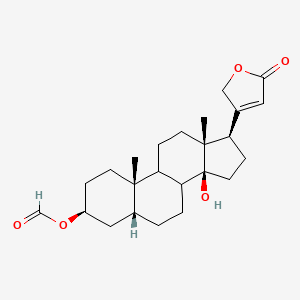
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
